molecular formula C14H17N3O3S2 B5785092 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Cat. No. B5785092
M. Wt: 339.4 g/mol
InChI Key: LSVYLLQOKQHMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as Furasemide, is a sulfonamide diuretic drug that is commonly used to treat edema caused by heart failure, liver cirrhosis, or kidney disease. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced fluid retention. In addition to its clinical applications, Furasemide has also been extensively studied for its potential uses in scientific research.

Mechanism of Action

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide works by inhibiting the activity of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This transporter is responsible for reabsorbing sodium, potassium, and chloride ions from the urine back into the bloodstream. By blocking NKCC2, this compound prevents the reabsorption of these ions and increases their excretion in the urine, leading to diuresis and reduced fluid retention.
Biochemical and Physiological Effects:
In addition to its diuretic effects, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been found to inhibit the activity of the Na+/K+-ATPase pump in various tissues, including the heart, brain, and skeletal muscle. This inhibition can lead to changes in ion gradients and membrane potentials, affecting cellular excitability and neurotransmitter release. This compound has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments is its well-established mechanism of action and pharmacokinetics. The drug has been extensively studied in both animal and human models, and its effects on renal function and ion transport are well understood. This compound is also relatively safe and well-tolerated, with few serious side effects reported at therapeutic doses.
However, there are also some limitations to using this compound in lab experiments. The drug's effects on ion transport and cellular signaling can be complex and context-dependent, making it difficult to interpret results in certain experimental setups. Additionally, this compound can interact with other drugs and compounds, potentially confounding experimental outcomes. Finally, the clinical relevance of this compound's effects in lab experiments may not always be clear, as the drug's pharmacokinetics and dosing may differ between animal models and human patients.

Future Directions

There are many potential future directions for research on 4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide and its effects on renal function, ion transport, and cellular signaling. Some possible areas of investigation include:
- Examining the effects of this compound on other ion transporters and channels in the kidney and other tissues
- Investigating the role of this compound in regulating blood pressure and cardiovascular function
- Studying the effects of this compound on neurotransmitter release and synaptic transmission in the brain
- Exploring the potential therapeutic applications of this compound in conditions such as hypertension, heart failure, and neurological disorders
- Developing new formulations or delivery methods for this compound to improve its efficacy and safety in clinical settings.
In conclusion, this compound is a sulfonamide diuretic drug that has been extensively studied for its effects on renal function, ion transport, and cellular signaling. The drug's well-established mechanism of action and pharmacokinetics make it a valuable tool for scientific research, but its complex effects and potential interactions with other compounds must be carefully considered in experimental setups. Future research on this compound may shed light on its therapeutic potential in a variety of clinical conditions and lead to new formulations or delivery methods that improve its efficacy and safety.

Synthesis Methods

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide can be synthesized through a multi-step process starting from 4-nitrobenzenesulfonamide. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then reacted with 2-(2-furyl)ethylamine and carbon disulfide to form the thioamide intermediate. This intermediate is then treated with ethylene diamine to form the final product, this compound.

Scientific Research Applications

4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been widely used in scientific research, particularly in the fields of physiology, pharmacology, and neuroscience. The drug's ability to modulate sodium and chloride ion transport in the kidneys has made it a valuable tool for studying renal function and electrolyte balance. This compound has also been used to investigate the role of ion transport in various physiological processes, such as blood pressure regulation, fluid homeostasis, and neurotransmitter release.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c15-22(18,19)13-5-3-11(4-6-13)7-8-16-14(21)17-10-12-2-1-9-20-12/h1-6,9H,7-8,10H2,(H2,15,18,19)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYLLQOKQHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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